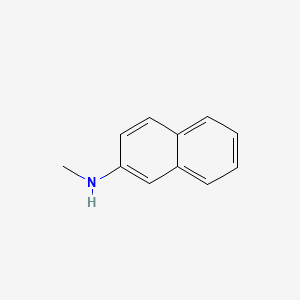

N-methylnaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNQJQRKLLCLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176691 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-67-3 | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylnaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methylnaphthalen-2-amine (CAS: 2216-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-2-amine, with the CAS registry number 2216-67-3, is an aromatic organic compound featuring a naphthalene core substituted with a methylamino group.[1] As a derivative of 2-naphthylamine, a compound historically used in dye manufacturing and recognized for its carcinogenic properties, this compound and its related structures are of significant interest in medicinal chemistry, toxicology, and synthetic organic chemistry.[1][2][3] Its aromatic nature and the presence of a reactive amine group make it a versatile intermediate for the synthesis of more complex molecules.[1]

This guide provides a comprehensive technical overview of this compound, consolidating information on its physicochemical properties, synthesis, analytical characterization, biological relevance, and experimental protocols. The content is structured to provide field-proven insights and support the research and development endeavors of professionals in the chemical and biomedical sciences.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, application in synthesis, and analytical detection.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These values, derived from various chemical databases and computational models, inform its solubility, stability, and reactivity.[1][4]

| Property | Value | Source |

| CAS Number | 2216-67-3 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₁N | [4][5][8] |

| Molecular Weight | 157.21 g/mol | [4][5][8][9] |

| Appearance | Brown or colorless liquid | [6] |

| Boiling Point | 590.20 K (317.05 °C) at normal pressure | [4] |

| 160-163 °C at 8 Torr | [6] | |

| Melting Point | 338.03 K (64.88 °C) (Joback Calculated) | [4] |

| Density | 1.099 g/cm³ | [1] |

| LogP (Octanol/Water) | 2.881 - 2.955 | [1][4] |

| Water Solubility | Log10(S) = -3.28 mol/L (Crippen Calculated) | [4] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [10] |

Spectroscopic Data Interpretation

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : In proton NMR, the N-methyl group is particularly distinctive, typically appearing as a sharp singlet between 2.2 and 2.6 ppm.[11][12] The protons on the carbon adjacent to the nitrogen (α-hydrogens) are deshielded and will appear further downfield than typical alkane protons. The aromatic protons on the naphthalene ring will exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy : The carbon of the N-methyl group will have a characteristic shift. Carbons adjacent to the amine nitrogen are deshielded and absorb approximately 20 ppm further downfield than they would in a comparable alkane structure.[12] A 13C NMR spectrum for this compound has been reported in the literature.[8]

-

Infrared (IR) Spectroscopy : As a secondary amine, this compound is expected to show a single, characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[11][12] This band is generally sharper and less intense than the O-H band of alcohols.[11][12]

-

Mass Spectrometry (MS) : The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (157.21). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent for this compound.[13] Fragmentation patterns would likely involve cleavage of the methyl group or fragmentation of the naphthalene ring.

Synthesis and Chemical Reactivity

This compound serves as a key building block in organic synthesis. Its preparation and subsequent reactions are central to its utility.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, primarily involving the modification of naphthalen-2-amine.

-

Direct Methylation : A common and straightforward approach is the direct methylation of naphthalen-2-amine. This reaction typically employs a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a weak base like potassium carbonate to neutralize the acid byproduct.[1] The base is crucial to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the methylating agent.

-

Reductive Amination : An alternative route involves the reductive amination of 2-naphthaldehyde or a related ketone. This two-step, one-pot process first involves the formation of an imine with methylamine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.

-

Reduction of Nitro Derivatives : The compound can also be synthesized by the reduction of corresponding N-methylated nitro-naphthalene precursors, although this is a less common route.[1]

A generalized workflow for the direct methylation synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound via direct methylation.

Key Chemical Reactions

The reactivity of this compound is dominated by the nucleophilic character of the amine and the electrophilic substitution susceptibility of the aromatic naphthalene ring.

-

N-Alkylation/Arylation : The secondary amine can be further alkylated or arylated to form tertiary amines.[1]

-

Diazotization : In acidic conditions, reaction with nitrous acid can form a diazonium salt, a versatile intermediate for introducing a variety of functional groups or for coupling reactions to form azo compounds, which have applications as dyes.[1]

-

Electrophilic Aromatic Substitution : The naphthalene ring can undergo electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. The position of substitution is directed by the activating methylamino group.[1]

Biological Activity and Toxicological Considerations

The biological profile of this compound is of paramount importance, particularly for professionals in drug development and toxicology.

Pharmacological Potential

While this compound itself is not a therapeutic agent, its structural motif is found in compounds with significant biological activity.

-

Kinase Inhibitors : Derivatives of this compound are being explored as kinase inhibitors in medicinal chemistry.[1] For example, certain anticancer agents incorporate similar phthalazinamine-based structures to target Aurora kinases, which are key regulators of cell division.[1]

-

Proton Sponges : Its derivatives are also used as intermediates in the synthesis of proton sponges, which are compounds with high basicity used in biotechnology for applications like pH-sensitive drug delivery systems.[1]

Metabolism and Toxicology

The toxicology of this compound is closely linked to its parent compound, 2-naphthylamine, a known human bladder carcinogen.[2][3][14]

-

Metabolic Activation : Aromatic amines like 2-naphthylamine undergo metabolic activation in the body, primarily through N-hydroxylation catalyzed by cytochrome P-450 enzymes.[15] This process can lead to the formation of reactive electrophilic species that can bind to DNA, inducing mutations and potentially initiating cancer. It is plausible that this compound could undergo similar metabolic pathways. The metabolic conversion of 2-nitronaphthalene to the carcinogenic 2-naphthylamine in rats highlights the potential for related compounds to be metabolized into toxic substances.[16]

-

Safety and Handling : Given its structural similarity to a known carcinogen, this compound should be handled with extreme caution. It is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times. All work should be conducted in a well-ventilated fume hood.

Analytical Methodologies

Robust analytical methods are essential for the quantification and identification of this compound in various matrices, from reaction mixtures to biological samples.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for assessing the purity of this compound and monitoring reaction progress. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For sensitive and selective detection, especially in complex matrices, LC-MS is the technique of choice.[17][18] Using tandem mass spectrometry (LC-MS/MS) allows for highly specific quantification through selected reaction monitoring (SRM).[19][20]

The general workflow for analyzing N-arylamines using LC-MS is depicted below.

Caption: A typical analytical workflow for the quantification of N-arylamines using LC-MS/MS.

Detailed Experimental Protocols

This section provides actionable, step-by-step protocols for key procedures involving this compound.

Protocol: Synthesis via Direct Methylation of 2-Naphthylamine

Objective: To synthesize this compound from 2-naphthylamine.

Materials:

-

2-Naphthylamine

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-naphthylamine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10 mL per gram of 2-naphthylamine).

-

Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature. Causality: Dropwise addition controls the initial exothermic reaction.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed efficiently.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and iodide salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer). Causality: The aqueous washes remove inorganic byproducts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the pure fractions and remove the solvent to obtain the final product. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis. Purity should be >95% as determined by HPLC.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation & Materials:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA

-

Sample of this compound, dissolved in Acetonitrile (~1 mg/mL)

Methodology:

-

System Setup: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min. Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Gradient Elution: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:

-

0-15 min: 30% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: 95% to 30% B

-

18-25 min: Hold at 30% B (re-equilibration)

-

Causality: The gradient elution ensures that compounds with varying polarities are effectively separated and eluted from the column as sharp peaks.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and expressing the result as a percentage.

Conclusion

This compound (CAS 2216-67-3) is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to biologically active molecules and known carcinogens. A thorough understanding of its properties, synthesis, and analytical behavior is crucial for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide a solid technical foundation for scientists and researchers working with this versatile aromatic amine. Due diligence regarding its potential toxicity is essential, and all handling should be performed under stringent safety protocols.

References

A consolidated list of sources will be provided upon request.

Sources

- 1. Buy this compound | 2216-67-3 [smolecule.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenamine, N-methyl- (CAS 2216-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2216-67-3 this compound AKSci 1238AB [aksci.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. This compound | 2216-67-3 [chemicalbook.com]

- 8. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. 2216-67-3|this compound|BLD Pharm [bldpharm.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. fiveable.me [fiveable.me]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. The metabolic activation of 2-naphthylamine to mutagens in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. mdpi.com [mdpi.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Determination of eight nitrosamines in water at the ng L(-1) levels by liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methylnaphthalen-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-2-amine, a secondary aromatic amine, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique structural framework, featuring a naphthalene core, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including dyes and pharmaceutically active compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its role in contemporary drug discovery and development.

Physicochemical Properties

This compound's physical and chemical characteristics are dictated by its bicyclic aromatic system and the secondary amine functionality. There is some discrepancy in the reported physical state of this compound, with some sources describing it as a brown liquid and others as a light brown to brown powder. This suggests that its physical form may be highly dependent on purity and ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 2216-67-3 | [1] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.22 g/mol | [1] |

| Appearance | Brown liquid or Light brown to brown powder | [2] |

| Boiling Point | 160-163 °C at 8 Torr | [2] |

| Melting Point | Inconsistent reports, with some sources stating N/A for the liquid form. | |

| Solubility | Generally soluble in aromatic and aliphatic organic solvents.[3] Specific solubility data in common laboratory solvents is not extensively documented, but it is expected to be soluble in solvents like methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). | |

| pKa | 4.85 ± 0.20 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the naphthalene ring are expected to appear in the range of δ 7.0-8.0 ppm. The N-H proton signal will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around δ 2.8-3.0 ppm.

-

¹³C NMR: The naphthalene ring will exhibit a series of signals in the aromatic region (δ 100-150 ppm). The methyl carbon will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for a secondary aromatic amine.

-

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹.[4]

-

C-H Stretch (Aromatic): Bands will appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands will appear below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands will be present in the 1600-1450 cm⁻¹ region.

-

C-N Stretch (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ range.[4]

-

N-H Wag: A broad band may be observed between 910-665 cm⁻¹.[4]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. The fragmentation pattern will likely involve the loss of the methyl group and other characteristic cleavages of the naphthalene ring. As with other amines, α-cleavage is a common fragmentation pathway.[5]

Chemical Reactivity and Synthesis

Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of both the aromatic ring and the secondary amine group.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, in the case of naphthalene, the substitution pattern is also influenced by the inherent reactivity of the different positions on the bicyclic system. Theoretical studies on the regioselectivity of electrophilic substitution on naphthalene derivatives can provide insights into the likely positions of substitution.[6][7]

-

Reactions of the Amine Group: The secondary amine is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds.

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Bucherer reaction . This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an amine and an aqueous sulfite or bisulfite solution.[8]

This protocol describes a representative procedure for the synthesis of this compound from 2-naphthol using methylamine.

Materials:

-

2-Naphthol

-

Methylamine (aqueous solution, e.g., 40%)

-

Sodium bisulfite

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Hydrochloric acid (for workup, optional)

-

Sodium hydroxide (for workup, optional)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, combine 2-naphthol, an aqueous solution of methylamine, and sodium bisulfite in water. The molar ratio of the reactants should be optimized, but a typical starting point is a slight excess of methylamine and bisulfite relative to the 2-naphthol.

-

Reaction: Heat the sealed vessel with stirring. The reaction temperature and time are critical parameters and may require optimization. A typical condition could be heating at 150-180 °C for several hours. Microwave-assisted protocols have been shown to significantly reduce the reaction time.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully vent the pressure vessel.

-

The product may precipitate out of the aqueous solution. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be basified with a sodium hydroxide solution to ensure the product is in its free amine form.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Workflow for the synthesis of this compound via the Bucherer reaction.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The this compound core serves as a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of neuropharmacology.

Derivatives of aminonaphthalenes have been explored as ligands for various G protein-coupled receptors (GPCRs), including dopamine receptors.[9][10][11] The modulation of dopamine receptor activity is a key strategy in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. The structural features of this compound allow for systematic modifications to explore the structure-activity relationships (SAR) and optimize ligand binding affinity and selectivity for specific dopamine receptor subtypes (e.g., D2, D3, D4).[12]

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

This compound, like many aromatic amines, should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a chemical compound of significant interest to researchers in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. A thorough understanding of its spectroscopic characteristics, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of core scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

IR: amines. (n.d.). In University of Calgary. Retrieved January 6, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 6, 2026, from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved January 6, 2026, from [Link]

-

Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved January 6, 2026, from [Link]

-

1-Methylnaphthalen-2-amine. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]

-

School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission. Retrieved January 6, 2026, from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichem. Retrieved January 6, 2026, from [Link]

-

CAS No : 2216-67-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synucelin protein. (2018). PubMed Central. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved January 6, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

CAS 2216-67-3 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 6, 2026, from [Link]

-

ABSTRACT. (n.d.). bioRxiv. Retrieved January 6, 2026, from [Link]

-

Naphthalene, 2-methyl-. (n.d.). In NIST WebBook. Retrieved January 6, 2026, from [Link]

-

(PDF) Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

-

80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Solubility Data Series. Retrieved January 6, 2026, from [Link]

-

Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. (2004). ChEMBL. Retrieved January 6, 2026, from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. Retrieved January 6, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

Natural Product-Inspired Dopamine Receptor Ligands. (2024). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

(PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]

-

6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). MDPI. Retrieved January 6, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

-

Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles | Request PDF. (2004). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Document: Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethyl... - ChEMBL [ebi.ac.uk]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. csub.edu [csub.edu]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-methylnaphthalen-2-amine: Molecular Structure, Properties, and Synthetic Methodologies

Abstract

N-methylnaphthalen-2-amine is a secondary aromatic amine that serves as a valuable molecular scaffold and synthetic intermediate in various fields of chemical research, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core molecular structure, physicochemical properties, and detailed spectral characterization. Furthermore, it delves into established synthetic protocols, explores its chemical reactivity with a focus on electrophilic substitution, and discusses its applications as a building block for complex molecular architectures, such as kinase inhibitors and fluorescent probes. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction

This compound, a derivative of naphthalen-2-amine, has garnered interest within the scientific community due to its unique electronic and structural properties. The incorporation of a methyl group on the amine nitrogen atom subtly modifies the nucleophilicity and steric environment of the parent compound, influencing its reactivity and potential applications. Historically, aminonaphthalene derivatives were pivotal in the development of azo dyes.[1] Modern applications, however, have shifted towards fine chemical synthesis, where this compound serves as a key precursor for constructing elaborate molecules with specific biological or photophysical functions.[1] This guide aims to provide a thorough technical examination of this compound, from its fundamental molecular identity to its practical application in a laboratory setting.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. This section details the fundamental identifiers and physical properties of this compound.

Chemical Formula and Structural Representations

The molecular formula for this compound is C₁₁H₁₁N .[1] Its structure consists of a naphthalene ring system with a methylamino group (-NHCH₃) substituted at the C2 position.

For computational and database referencing, the following identifiers are used:

-

SMILES: CNC1=CC2=CC=CC=C2C=C1[1]

-

InChI: InChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 2216-67-3 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Brown liquid | |

| Boiling Point | 317 °C at 760 mmHg; 160-163 °C at 8 Torr | [1] |

| Density | 1.099 g/cm³ | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides a molecular "fingerprint," which is indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The methyl carbon attached to the nitrogen appears in the aliphatic region at approximately δ 31.1 ppm . The aromatic carbons of the naphthalene ring resonate over a range from δ 103.9 to 144.4 ppm . The carbon atom directly bonded to the nitrogen (C2) is observed at the downfield end of this range (δ 144.4 ppm) due to the deshielding effect of the nitrogen atom.[1]

Infrared (IR) Spectroscopy

As a secondary aromatic amine, this compound will exhibit characteristic IR absorption bands. These are crucial for identifying the key functional groups present in the molecule.

-

N-H Stretch: A single, sharp, medium-intensity band is expected in the region of 3350-3310 cm⁻¹ .[2]

-

C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands corresponding to the methyl group will be present just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands will be observed in the 1600-1450 cm⁻¹ region.

-

C-N Stretch (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 157 , which corresponds to its molecular weight.[1] This observation is consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common and direct method is the N-methylation of the corresponding primary amine, 2-naphthylamine.

Synthetic Routes

-

N-Methylation using Methylating Agents: This classical approach involves the reaction of 2-naphthylamine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate or sodium hydroxide).[1] This method is generally effective but requires careful handling of the toxic and carcinogenic methylating agents.

-

Catalytic N-Methylation: More modern and "greener" approaches utilize catalysts to facilitate the methylation reaction with less hazardous reagents. For instance, ruthenium-based catalysts can efficiently methylate amines using methanol as the C1 source.[1]

-

Buchwald-Hartwig Amination: While typically used to form the C-N bond initially, variations of this palladium-catalyzed cross-coupling reaction could potentially be employed for the synthesis of this compound from 2-bromonaphthalene and methylamine.

Detailed Experimental Protocol: N-Methylation of 2-Naphthylamine

This protocol describes a general procedure for the N-methylation of 2-naphthylamine using dimethyl sulfate.

Materials:

-

2-Naphthylamine

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-naphthylamine (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the suspension vigorously and slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Diagram 2: Synthetic Workflow for N-Methylation

A flowchart illustrating the key steps in the synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich naphthalene ring system and the activating methylamino substituent.

Basicity

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic. However, due to the delocalization of this lone pair into the aromatic π-system, it is a weaker base than aliphatic amines but comparable in basicity to other N-alkylanilines.

Electrophilic Aromatic Substitution

The methylamino group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. In the context of the 2-substituted naphthalene ring, this has important regiochemical implications.

-

Activation: The electron-donating nature of the -NHCH₃ group (via resonance) increases the electron density of the naphthalene ring, making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene.

-

Directing Effects: Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) due to the formation of a more stable carbocation intermediate where the aromaticity of the adjacent ring is preserved. The strong activating effect of the 2-methylamino group reinforces this preference. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 1-position .

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with desirable properties for various applications.

Medicinal Chemistry

The naphthalenamine scaffold is present in numerous biologically active compounds. Derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that are crucial in oncology. For example, the potent Aurora kinase inhibitor AMG 900 , an anticancer agent, incorporates structural motifs derived from this compound.[1] The specific substitution pattern and electronic properties of the this compound moiety contribute to the binding affinity and selectivity of such inhibitors.

Fluorescent Probes

N-aryl-naphthalenamine derivatives are known to exhibit environment-sensitive fluorescence (solvatochromism). They are often weakly fluorescent in polar, aqueous environments but show a significant increase in quantum yield in hydrophobic environments, such as lipid membranes or the binding pockets of proteins. This property makes them useful as fluorescent probes to study membrane dynamics and protein-ligand interactions. While N-phenyl-1-naphthylamine is a classic example, this compound serves as a precursor for similar probes with potentially modulated photophysical properties.

Conclusion

This compound is a compound of significant utility in synthetic organic and medicinal chemistry. Its well-defined molecular structure, characterized by a combination of spectroscopic techniques, provides a solid foundation for its use as a versatile intermediate. The reactivity of its naphthalene core, activated and directed by the methylamino group, allows for predictable chemical transformations. As demonstrated by its incorporation into advanced molecular structures like kinase inhibitors, this compound will likely continue to be a relevant building block for the development of novel functional molecules.

References

-

Analyzetech. (2021, January 1). Different type of amines in FT-IR spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to N-methylnaphthalen-2-amine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-2-amine is a synthetically versatile aromatic amine that has garnered interest in various fields of chemical research, including medicinal chemistry and materials science. Its rigid bicyclic aromatic structure, coupled with the electronic properties of the methylamino substituent, makes it a valuable intermediate and building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and its emerging applications in drug discovery and as a fluorescent probe.

Nomenclature and Synonyms

The systematic identification of this compound is crucial for accurate scientific communication. Its chemical structure consists of a naphthalene ring system with a methylamino group attached at the 2-position.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name | Source |

| N-methyl-2-naphthylamine | Chemical Abstract Service (CAS)[1] |

| 2-(Methylamino)naphthalene | PubChem[2] |

| N-Methyl-β-naphthylamine | Pharmaffiliates[1] |

| 2-Naphthalenamine, N-methyl- | PubChem[2] |

| N-methyl-N-(2-naphthyl)amine | Pharmaffiliates[1] |

| 2-Methylaminonaphthalene | Pharmaffiliates[1] |

| naphthalen-2-yl-methylamine | PubChem[2] |

| CAS Number | 2216-67-3 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis and biological assays.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | PubChem[2] |

| Molecular Weight | 157.22 g/mol | PubChem[2] |

| Appearance | Brown liquid | Hoffman Fine Chemicals[3] |

| Boiling Point | 160-163 °C at 8 Torr | Hoffman Fine Chemicals[3] |

| Storage | 2-8°C, sealed in dry, keep in dark place | BLD Pharm[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction. Two primary methods are the Bucherer reaction followed by N-methylation, and direct N-methylation of 2-naphthylamine.

Method 1: Bucherer Reaction and Subsequent N-methylation

The Bucherer reaction is a classic method for the conversion of naphthols to naphthylamines.[4][5] This two-step process begins with the amination of 2-naphthol, followed by methylation of the resulting 2-naphthylamine.

Figure 1: Synthetic pathway via the Bucherer Reaction.

Experimental Protocol: N-methylation of 2-Naphthylamine

-

Materials: 2-Naphthylamine, a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve 2-naphthylamine in the chosen solvent.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent to the reaction mixture at room temperature.

-

The reaction mixture is then typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel to afford pure this compound.

-

Method 2: Direct N-methylation using Methanol

Recent advancements in catalysis have enabled the direct N-methylation of amines using methanol as a C1 source, often employing a ruthenium catalyst.[3][6] This method is considered a greener alternative to traditional methylation techniques.

Experimental Protocol: Ruthenium-Catalyzed N-methylation with Methanol

-

Materials: 2-Naphthylamine, anhydrous methanol, a ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃)), and a weak base (e.g., cesium carbonate).

-

Procedure:

-

In a Schlenk tube equipped with a magnetic stir bar, charge the ruthenium catalyst, 2-naphthylamine, and the weak base.

-

Add anhydrous methanol as both the solvent and the methylating agent.

-

The reaction mixture is heated at an elevated temperature (e.g., 120-140 °C) for a specified period (e.g., 12 hours).

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The resulting residue is then purified by column chromatography on silica gel to yield the this compound product.

-

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic and chromatographic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a secondary aromatic amine like this compound is expected to show a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹, and a strong C-N stretching band for the aromatic amine between 1335-1250 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the N-methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 157.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

Applications in Drug Discovery and Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key building block for the synthesis of various derivatives with potential therapeutic applications.

As a Precursor for Biologically Active Molecules

The amino group of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities. This has been exploited in the synthesis of compounds with potential:

-

Anticancer Activity: The naphthalene core is present in some anticancer agents. Derivatives of this compound can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The structure can be incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives of naphthalenes have been investigated as inhibitors of enzymes like monoamine oxidase and cholinesterases, which are relevant targets in neurodegenerative diseases.[9][10][11]

-

Receptor Modulation: The naphthalene moiety can be found in ligands for various G-protein coupled receptors (GPCRs). For example, molecules containing naphthalene and indole moieties have been synthesized and shown to bind to melanocortin receptors.[12]

Figure 2: Workflow for the use of this compound in drug discovery.

As a Fluorescent Probe

N-aryl-naphthalenamine derivatives are known for their environment-sensitive fluorescence, making them useful as fluorescent probes in biological research.[8] While the direct application of this compound as a fluorescent probe is an emerging area, its structural similarity to established probes like N-phenyl-1-naphthylamine (NPN) suggests its potential.[8][13] These probes typically exhibit weak fluorescence in aqueous environments, which significantly increases upon binding to hydrophobic regions such as cell membranes or the hydrophobic pockets of proteins. This property can be utilized to study:

-

Membrane integrity and permeability.

-

Protein-ligand binding interactions.

-

Conformational changes in proteins.

Experimental Protocol: Assessing Membrane Permeability using a Fluorescent Probe

-

Materials: Bacterial or mammalian cells, phosphate-buffered saline (PBS), and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Procedure:

-

Prepare a suspension of cells in PBS to a specific optical density.

-

Add the this compound stock solution to the cell suspension to a final desired concentration.

-

Incubate for a short period to allow the probe to partition into the cell membranes.

-

Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity would indicate the probe's interaction with the hydrophobic lipid bilayer, providing insights into membrane characteristics.

-

Conclusion

This compound is a valuable chemical entity with a well-defined set of synonyms and physicochemical properties. Its synthesis is accessible through established methods, and its purity can be readily assessed using standard analytical techniques. For researchers in drug discovery, it serves as a versatile building block for creating novel compounds with potential therapeutic value. Furthermore, its potential as a fluorescent probe opens up avenues for its application in biophysical and cell biology studies. This guide provides a foundational understanding of this compound, empowering scientists to effectively utilize this compound in their research endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: N-Methyl-N-phenylnaphthalen-2-amine as a Fluorescent Probe in Biological Imaging.

- Name Reactions in Organic Synthesis. Bucherer Reaction.

- Wikipedia. (2023). Bucherer reaction.

- PubMed. (2018). Direct ortho-Selective Amination of 2-Naphthol and Its Analogues with Hydrazines.

- ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.

- University of Calgary. IR: amines.

- Pharmaffili

- BLD Pharm. This compound.

- Hoffman Fine Chemicals. CAS 2216-67-3 | this compound.

- Smolecule. (2023). Buy this compound | 2216-67-3.

- ResearchG

- PMC. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.

- ResearchGate. (2019).

- Smolecule. (2023). This compound.

- Sigma-Aldrich. This compound | 2216-67-3.

- PMC. (2022).

- ResearchGate. (2025).

- ChemicalBook. This compound | 2216-67-3.

- PMC. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- PubChem. 2-Naphthalenamine, N-methyl-.

- ResearchGate. (2025).

- NIH. (2008).

- CookeChem. This compound , 95% , 2216-67-3.

- PubChem. 1-Methylnaphthalen-2-amine.

- PMC. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.

- Google Patents. CN101704758A - Method for preparing 2-naphthylamine.

- MDPI. (2023).

- MDPI. (2022).

- ResearchGate. (2023).

- TargetMol. N-Phenylnaphthalen-1-amine | Fluorescent probe.

- Bryan Research & Engineering, LLC.

- Khan Academy. Enzyme inhibition and kinetics graphs (article).

- PubMed. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors.

- MDPI. (2023). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite.

- PMC. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.

- LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.

- ResearchGate. (2025).

- Sigma-Aldrich. Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems..

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Naphthalenamine, N-methyl- | C11H11N | CID 137505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Phenylnaphthalen-1-amine_TargetMol [targetmol.com]

Navigating the Solution: A Technical Guide to the Solubility of N-methylnaphthalen-2-amine in Organic Solvents

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and chemical research. This guide provides a comprehensive technical overview of the solubility characteristics of N-methylnaphthalen-2-amine, a crucial building block in medicinal chemistry and materials science. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss the key factors that influence this critical physical property.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute (this compound) and the solvent.[1][2] The adage "like dissolves like" serves as a guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][3]

Molecular Structure and Polarity of this compound

This compound possesses a bicyclic aromatic naphthalene ring system, which is nonpolar and hydrophobic. The secondary amine group (-NHCH₃) introduces a degree of polarity to the molecule due to the electronegativity difference between nitrogen and hydrogen/carbon, and the presence of a lone pair of electrons on the nitrogen atom.[4] This combination of a large nonpolar aromatic structure and a smaller polar functional group results in a molecule that is moderately lipophilic.[5]

Intermolecular Forces at Play

The primary intermolecular forces that govern the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces originating from the large, electron-rich naphthalene ring system. Nonpolar organic solvents will primarily interact with this compound through these forces.[6][7]

-

Dipole-Dipole Interactions: The polar amine group can engage in dipole-dipole interactions with polar solvent molecules.[6][8]

-

Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond acceptor (via the nitrogen lone pair) and, to a lesser extent, a weak hydrogen bond donor (via the N-H bond). This allows for interactions with protic solvents like alcohols.[4][9]

Based on these characteristics, the solubility of this compound is expected to be low in water but favorable in many organic solvents.[5][10] Aromatic amines, in general, are more soluble in organic solvents than in water due to their significant hydrocarbon character.[10][11] The interplay of these forces dictates its solubility across a spectrum of organic solvents.

Solubility Interactions of this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.[13]

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[14]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or agitator at a constant, controlled temperature (e.g., 25°C or 37°C).[13]

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[12][14] It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12][16]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[13][16]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.[15]

-

Shake-Flask Method Workflow.

Factors Influencing Solubility

Temperature:

The solubility of most solid organic compounds in organic solvents increases with temperature.[17] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute. However, the extent of this effect can vary significantly depending on the specific solute-solvent system.[18]

pH (in Protic or Basic/Acidic Solvents):

While most organic solvents are aprotic and neutral, the solubility of this compound can be significantly influenced by the pH in solvents that can act as acids or bases. As an amine, this compound is a weak base. In an acidic medium, the amine group can be protonated to form a salt.[19] This salt form is ionic and generally exhibits much higher solubility in polar solvents than the neutral form.[5]

Data Presentation and Interpretation

For a comprehensive understanding of the solubility profile of this compound, it is recommended to determine its solubility in a range of organic solvents with varying polarities. The results should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | Hexane | 0.1 | ||

| Toluene | 2.4 | |||

| Polar Aprotic | Diethyl Ether | 2.8 | ||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| DMSO | 7.2 | |||

| Polar Protic | 1-Butanol | 3.9 | ||

| 2-Propanol | 4.3 | |||

| Ethanol | 5.2 | |||

| Methanol | 6.6 |

Conclusion

This technical guide has outlined the key theoretical and practical considerations for understanding and determining the solubility of this compound in organic solvents. A thorough grasp of its molecular structure, the governing intermolecular forces, and a robust experimental methodology like the shake-flask method are essential for researchers and drug development professionals. The insights gained from such studies are critical for optimizing reaction conditions, formulation development, and ensuring the overall success of a project.

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy this compound | 2216-67-3 [smolecule.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Intermolecular force - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 11. embibe.com [embibe.com]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. quora.com [quora.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

Navigating the Unseen: A Technical Guide to the Health and Safety of N-methylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

N-methylnaphthalen-2-amine (CAS No. 2216-67-3), a derivative of the well-studied aromatic amine 2-naphthylamine, is a compound with potential applications in chemical synthesis and pharmaceutical research.[1][2] Its structural similarity to known hazardous compounds necessitates a comprehensive and cautious approach to its handling and use in any laboratory setting. This guide provides an in-depth analysis of the known and potential health and safety risks associated with this compound, drawing upon available data for the compound itself and expert-led interpretations from structurally related molecules. The primary objective is to empower researchers with the knowledge to implement robust safety protocols, thereby minimizing exposure and mitigating potential harm.

A critical acknowledgment at the outset is the limited availability of specific toxicological data for this compound. Consequently, this guide adopts a precautionary principle, extrapolating potential hazards from its GHS classification and the well-documented toxicological profiles of related aromatic amines, such as 2-naphthylamine and 2-methylnaphthalene.[3][4][5][6]

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| CAS Number | 2216-67-3 | [1][7] |

| Molecular Formula | C₁₁H₁₁N | [1][7] |

| Molecular Weight | 157.22 g/mol | [1] |

| Appearance | Brown liquid | [1] |

| Boiling Point | 160-163 °C at 8 Torr | [1] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[7] Recommended storage is at 2-8°C in a dark place, sealed in dry conditions.[7] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available information from suppliers consistently indicates the following classifications and associated hazard statements:

Hazard Statements:

These classifications underscore the primary routes of occupational exposure and the acute health effects that can be anticipated. The following sections will delve into the toxicological underpinnings of these hazards.

Toxicological Profile: A Data-Informed Precautionary Approach

Acute Toxicity

The classification of "Acute Toxicity (Oral) Category 4" with the hazard statement H302 "Harmful if swallowed" indicates a moderate level of acute toxicity upon ingestion.[8][9] While specific LD50 (oral) data for this compound is not available, this classification suggests that ingestion of relatively small quantities could lead to adverse health effects.

Irritation and Sensitization

-

Skin Irritation (Category 2): The H315 "Causes skin irritation" classification points to the potential for this compound to cause local inflammation, redness, and discomfort upon dermal contact.[8][10] Prolonged or repeated skin contact should be avoided.

-

Eye Irritation (Category 2A): The H319 "Causes serious eye irritation" classification indicates that contact with the eyes can result in significant and potentially painful irritation.[8][10]

-

Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): The H335 "May cause respiratory irritation" classification highlights the risk of irritation to the respiratory tract upon inhalation of aerosols or vapors.[8][10]

Potential Chronic Toxicity and Carcinogenicity: Insights from Analogs

Aromatic amines as a class are known to pose long-term health risks, including carcinogenicity.[4][5] The parent compound, 2-naphthylamine, is a known human bladder carcinogen.[3][4][5][6] The mechanism of carcinogenicity for aromatic amines often involves metabolic activation in the liver to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.[4]

Given the structural similarity, it is prudent to handle this compound as a potential carcinogen. Studies on the related compound, 2-methylnaphthalene, have shown evidence of carcinogenicity in animal models, specifically an increased incidence of lung tumors in mice.

It is crucial for researchers to operate under the assumption that this compound may share some of the carcinogenic properties of other aromatic amines until specific data becomes available to refute this.

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to provide a robust framework for the safe handling of this compound in a research setting. These are based on best practices for handling hazardous aromatic amines.

Hierarchy of Controls for Safe Handling

The most effective way to manage risk is through a hierarchical approach, prioritizing engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for managing exposure to this compound.

Step-by-Step Handling Protocol

-

Risk Assessment:

-

Before any new procedure, conduct a thorough risk assessment specific to the planned experiment.

-

Consult the Safety Data Sheet (SDS) and this guide.

-

Evaluate the quantities being used, the potential for aerosol generation, and the duration of the experiment.

-

-

Engineering Controls:

-

All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood or a glove box.

-

Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.

-

Lab Coat: A buttoned, long-sleeved lab coat is required.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, or during a spill, a respirator with an appropriate organic vapor cartridge may be necessary. A formal respiratory protection program, including fit testing, is required for respirator use.

-

-

Storage:

-

Store this compound in a clearly labeled, tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Store in a designated area for toxic and potentially carcinogenic compounds.

-

-

Waste Disposal:

-

All waste materials contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) must be disposed of as hazardous waste.

-

Follow all institutional and local regulations for hazardous waste disposal.

-

Emergency Procedures

Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

-

Minor Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Major Spill (outside a fume hood or a large volume):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety office immediately.

-

Prevent others from entering the area.

-

If safe to do so, increase ventilation to the area.

-

Await the arrival of the trained emergency response team.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

The safe use of this compound in a research environment is predicated on a thorough understanding of its known and potential hazards, and the diligent implementation of robust safety protocols. While specific toxicological data for this compound is lacking, the available information on its GHS classification and the well-established risks of structurally related aromatic amines provides a clear mandate for a precautionary approach. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing their health and well-being.

References

- AKSci. (n.d.). 2216-67-3 this compound.

- BLD Pharm. (n.d.). 2216-67-3|this compound.